(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothiazole ring, a methoxyphenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate and hydrazine hydrate under reflux conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one can be compared with other similar compounds, such as:
1-(1,3-Benzothiazol-2-yl)-3-phenyl-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one: Lacks the methoxy group on the phenyl ring.
1-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(2-methoxyethyl)amino]ethylidene}-1H-pyrazol-5-one: Has a different alkyl chain length on the amino group.
The uniqueness of 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-4-{(Z)-1-[(3-methoxypropyl)amino]ethylidene}-1H-pyrazol-5-one lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H24N4O3S/c1-15(24-13-6-14-29-2)20-21(16-9-11-17(30-3)12-10-16)26-27(22(20)28)23-25-18-7-4-5-8-19(18)31-23/h4-5,7-12,26H,6,13-14H2,1-3H3 |
InChI Key |
VBRPCLWEWWSCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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